N-(4-{[(4-Isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide N-(4-{[(4-Isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 694521-82-9
VCID: VC0470968
InChI: InChI=1S/C21H26N2O3/c1-14(2)16-5-11-19(12-6-16)26-13-20(24)22-17-7-9-18(10-8-17)23-21(25)15(3)4/h5-12,14-15H,13H2,1-4H3,(H,22,24)(H,23,25)
SMILES: CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C(C)C
Molecular Formula: C21H26N2O3
Molecular Weight: 354.4g/mol

N-(4-{[(4-Isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide

CAS No.: 694521-82-9

Main Products

VCID: VC0470968

Molecular Formula: C21H26N2O3

Molecular Weight: 354.4g/mol

N-(4-{[(4-Isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide - 694521-82-9

CAS No. 694521-82-9
Product Name N-(4-{[(4-Isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide
Molecular Formula C21H26N2O3
Molecular Weight 354.4g/mol
IUPAC Name 2-methyl-N-[4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]phenyl]propanamide
Standard InChI InChI=1S/C21H26N2O3/c1-14(2)16-5-11-19(12-6-16)26-13-20(24)22-17-7-9-18(10-8-17)23-21(25)15(3)4/h5-12,14-15H,13H2,1-4H3,(H,22,24)(H,23,25)
Standard InChIKey WFTNWQFFAKBPGN-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C(C)C
Canonical SMILES CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C(C)C
PubChem Compound 1017525
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator